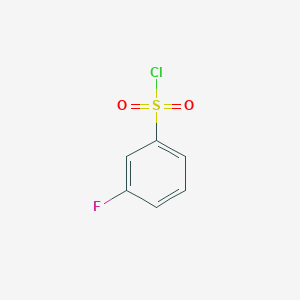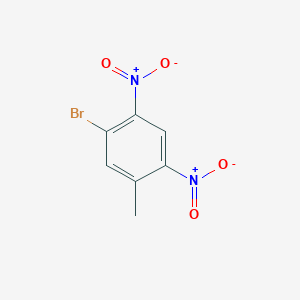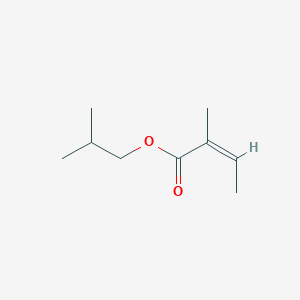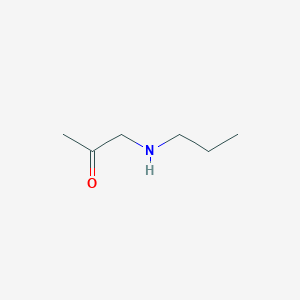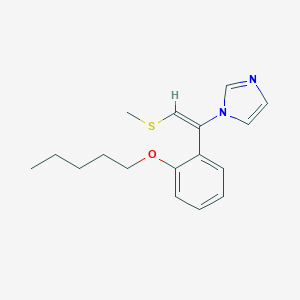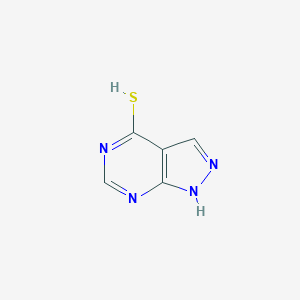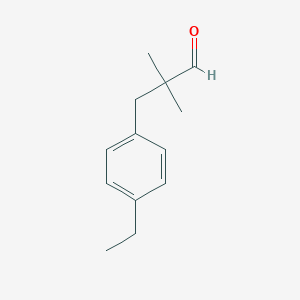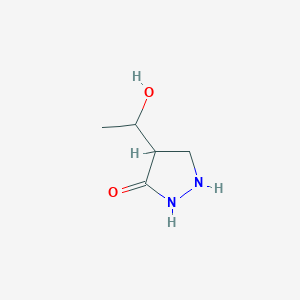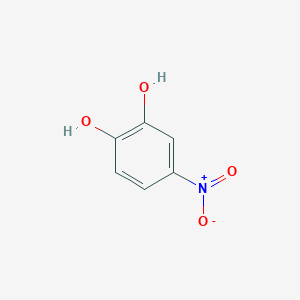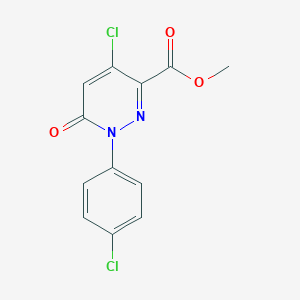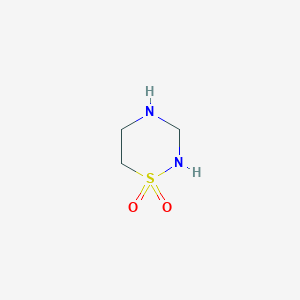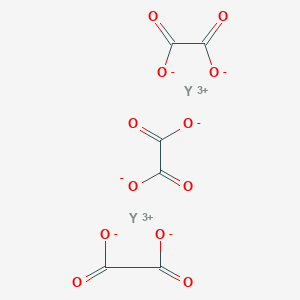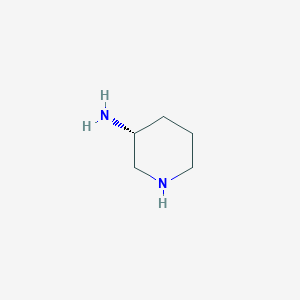![molecular formula C8H10N2O2S B145953 Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]-(9CI) CAS No. 136742-80-8](/img/structure/B145953.png)
Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]-(9CI) is a chemical compound with the molecular formula C10H11NO2S. It is commonly known as 3-APT or 3-aminopyridine-2-thiol propionic acid. This compound has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 3-APT is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response. It also acts as a scavenger of free radicals, which are known to contribute to the development of various diseases.
Biochemische Und Physiologische Effekte
3-APT has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It also increases the levels of antioxidant enzymes such as superoxide dismutase, which helps to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-APT in laboratory experiments is its ability to inhibit the inflammatory response without causing significant toxicity. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-APT. One area of interest is the development of new drug formulations that can improve the solubility and bioavailability of this compound. Another area of research is the investigation of the potential use of 3-APT in the treatment of other diseases such as cancer and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
In conclusion, 3-APT is a promising compound that has been widely studied for its potential applications in various fields of scientific research. Its unique properties and potential therapeutic benefits make it a valuable tool for researchers in the development of new treatments for various diseases.
Synthesemethoden
The synthesis of 3-APT is a multi-step process that involves the reaction of 3-aminopyridine-2-thiol with propionic anhydride. The reaction is carried out in the presence of a catalyst such as pyridine or triethylamine. The resulting product is purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-APT has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
Eigenschaften
CAS-Nummer |
136742-80-8 |
|---|---|
Produktname |
Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]-(9CI) |
Molekularformel |
C8H10N2O2S |
Molekulargewicht |
198.24 g/mol |
IUPAC-Name |
3-(3-aminopyridin-2-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C8H10N2O2S/c9-6-2-1-4-10-8(6)13-5-3-7(11)12/h1-2,4H,3,5,9H2,(H,11,12) |
InChI-Schlüssel |
GJOMOWRTJNVXAN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)SCCC(=O)O)N |
Kanonische SMILES |
C1=CC(=C(N=C1)SCCC(=O)O)N |
Synonyme |
Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



